![molecular formula C13H26O3S B12794966 11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid CAS No. 7146-27-2](/img/structure/B12794966.png)
11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 23343 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in numerous chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
Analyse Chemischer Reaktionen
NSC 23343 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 23343 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, NSC 23343 is being investigated for its potential therapeutic applications, including its role in cancer research and treatment. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 23343 involves its interaction with specific molecular targets and pathways. This compound can affect various cellular processes by binding to specific proteins or enzymes, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific context in which NSC 23343 is used. For example, in cancer research, it may target specific signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
NSC 23343 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other small molecule inhibitors or chemical reagents used in research and industry. The specific properties and applications of NSC 23343 that set it apart from these similar compounds include its unique chemical structure, its specific reactivity in certain chemical reactions, and its potential therapeutic applications.
Conclusion
NSC 23343 is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industry, and ongoing studies continue to explore its full range of applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
7146-27-2 |
|---|---|
Molekularformel |
C13H26O3S |
Molekulargewicht |
262.41 g/mol |
IUPAC-Name |
11-(2-hydroxyethylsulfanyl)undecanoic acid |
InChI |
InChI=1S/C13H26O3S/c14-10-12-17-11-8-6-4-2-1-3-5-7-9-13(15)16/h14H,1-12H2,(H,15,16) |
InChI-Schlüssel |
YNSMNJALOSJUQB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCSCCO)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


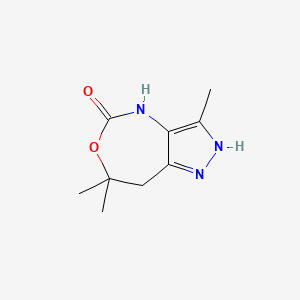

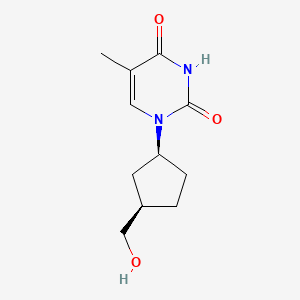
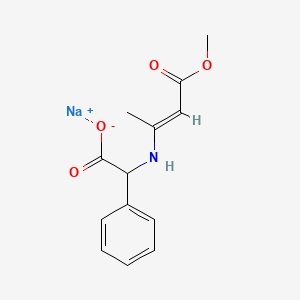
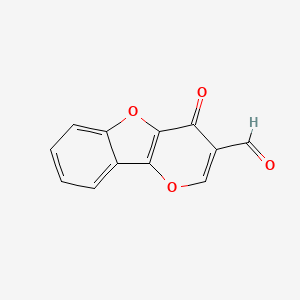
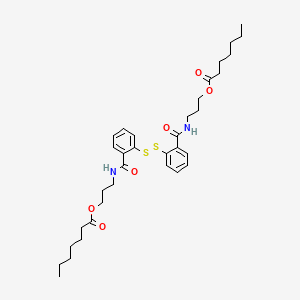
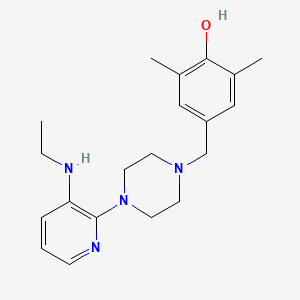
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
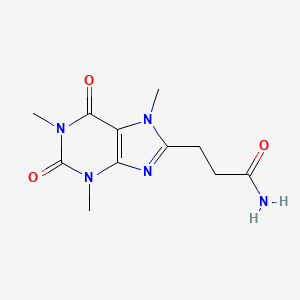
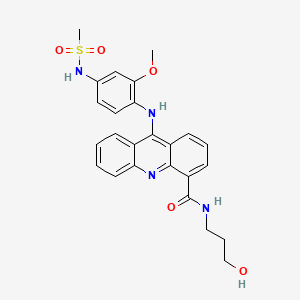

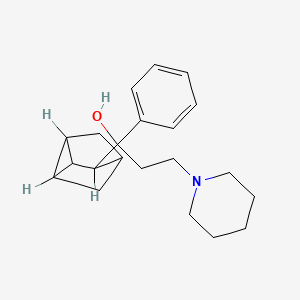
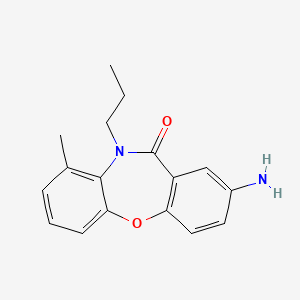
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
